2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide
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Overview
Description
2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide is an organic compound characterized by the presence of a furan ring, a sulfonyl group, and a hydroxyacetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide typically involves the reaction of furan-2-ylmethanethiol with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with N-hydroxyacetimidamide under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
The major products formed from these reactions include furan-2,5-dione derivatives, sulfides, and substituted sulfonyl compounds .
Scientific Research Applications
2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: An organic compound containing a furan ring substituted with a sulfanylmethyl group.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with a furan ring and a hydrazide moiety.
2,5-Furandicarboxylic acid: A furan derivative with carboxylic acid groups.
Uniqueness
2-((Furan-2-ylmethyl)sulfonyl)-N-hydroxyacetimidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and hydroxyacetimidamide groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C7H10N2O4S |
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Molecular Weight |
218.23 g/mol |
IUPAC Name |
2-(furan-2-ylmethylsulfonyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C7H10N2O4S/c8-7(9-10)5-14(11,12)4-6-2-1-3-13-6/h1-3,10H,4-5H2,(H2,8,9) |
InChI Key |
AJIJJPSKJQHCHY-UHFFFAOYSA-N |
Isomeric SMILES |
C1=COC(=C1)CS(=O)(=O)C/C(=N/O)/N |
Canonical SMILES |
C1=COC(=C1)CS(=O)(=O)CC(=NO)N |
Origin of Product |
United States |
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